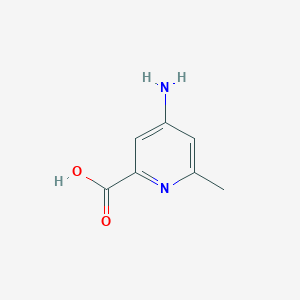

4-Amino-6-methyl-picolinic acid

Description

Properties

CAS No. |

89693-89-0 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

4-amino-6-methylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) |

InChI Key |

CPDXMXLLSHCCFO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=N1)C(=O)O)N |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)O)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 4-Amino-6-methyl-picolinic acid, providing detailed insights into the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of 4-Amino-6-methyl-picolinic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the picolinic acid core.

The two aromatic protons on the pyridine (B92270) ring are expected to appear as singlets, given their isolated positions. The proton at position 3 (H-3), situated between the carboxylic acid and the amino group, would likely resonate at a different frequency than the proton at position 5 (H-5), which is adjacent to the amino and methyl groups. The electron-donating amino group (-NH₂) and methyl group (-CH₃) will shield the nearby protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing carboxylic acid group (-COOH) will deshield the adjacent proton, shifting its signal to a higher chemical shift (downfield).

The protons of the methyl group at position 6 are expected to produce a sharp singlet, typically in the range of 2.2-2.5 ppm. The protons of the amino group at position 4 will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The acidic proton of the carboxylic acid group is also expected to be a broad singlet at a significantly downfield position, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-6-methyl-picolinic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.0 - 7.5 | s |

| H-5 | 6.5 - 7.0 | s |

| -CH₃ | 2.2 - 2.5 | s |

| -NH₂ | 4.0 - 6.0 (broad) | s |

Note: These are estimated values and can vary based on experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of 4-Amino-6-methyl-picolinic acid. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative about the electronic distribution within the aromatic system.

The carbon atom of the carboxylic acid group (C-7) is expected to have the highest chemical shift, typically in the range of 165-175 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (100-160 ppm). The carbons directly attached to the nitrogen atom (C-2 and C-6) will be deshielded and appear at a lower field compared to the other ring carbons. The presence of the amino group at C-4 will significantly shield this carbon, causing it to resonate at a higher field (lower ppm value). The methyl carbon (C-8) will appear at a characteristic upfield position, typically around 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-6-methyl-picolinic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 155 |

| C-3 | 110 - 120 |

| C-4 | 150 - 160 |

| C-5 | 105 - 115 |

| C-6 | 155 - 165 |

| C-7 (-COOH) | 165 - 175 |

Note: These are estimated values and can vary based on experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically over two or three bonds). In the case of 4-Amino-6-methyl-picolinic acid, significant COSY correlations are not expected for the aromatic protons as they are isolated singlets. However, it can be used to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be instrumental in definitively assigning the signals of the aromatic protons to their corresponding carbon atoms (H-3 to C-3 and H-5 to C-5) and the methyl protons to the methyl carbon. columbia.edu

While the pyridine ring of 4-Amino-6-methyl-picolinic acid is largely planar, NMR spectroscopy can provide insights into the preferred orientation of the carboxylic acid and amino groups relative to the ring in solution. The observation of Nuclear Overhauser Effects (NOEs) in a 2D NOESY or ROESY experiment could reveal through-space proximities between protons. For example, an NOE between the H-5 proton and the methyl protons would confirm their spatial proximity. The conformation of the carboxylic acid group can also be inferred from long-range HMBC correlations and by studying the effect of solvent on the chemical shifts.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of 4-Amino-6-methyl-picolinic acid will display characteristic absorption bands corresponding to the various functional groups present in its structure.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

N-H Stretch (Amine): Two sharp to moderately broad peaks are anticipated in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine group (-NH₂).

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl stretching vibration of the carboxylic acid.

C=C and C=N Stretches (Aromatic Ring): Several medium to strong bands in the region of 1450-1600 cm⁻¹ will correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring.

C-H Bends (Methyl and Aromatic): Bending vibrations for the methyl group and the aromatic C-H bonds will appear in the fingerprint region of the spectrum.

Table 3: Characteristic FT-IR Absorption Bands for 4-Amino-6-methyl-picolinic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amine | N-H Stretch | 3300 - 3500 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides a detailed fingerprint of a molecule by probing its vibrational modes. For 4-Amino-6-methyl-picolinic acid, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups: the pyridine ring, the amino group (-NH2), the methyl group (-CH3), and the carboxylic acid group (-COOH).

The vibrational modes of the pyridine ring are typically observed in the 1000-1600 cm⁻¹ region. These include the ring breathing modes and C-C and C-N stretching vibrations. The amino group would show characteristic N-H stretching vibrations, typically above 3000 cm⁻¹, as well as bending (scissoring) modes around 1600 cm⁻¹. The methyl group will have its own set of characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes. The carboxylic acid group contributes with a C=O stretching vibration, usually seen around 1650-1750 cm⁻¹, and O-H stretching and bending modes.

Studies on analogous compounds, such as other amino acid crystals, reveal that vibrations associated with the crystal lattice, known as lattice modes, can be observed at low frequencies, typically below 200 cm⁻¹. researchgate.net The exact positions of the Raman bands for 4-Amino-6-methyl-picolinic acid can be influenced by factors such as the solid-state packing, intermolecular hydrogen bonding, and the pH of the environment if in solution. For instance, in related molecules like 4-mercaptophenylboronic acid, changes in pH lead to noticeable shifts in the Raman spectrum due to ionization. researchgate.net

Expected Raman Vibrational Modes for 4-Amino-6-methyl-picolinic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | Ring Breathing | ~1000 |

| C-C/C-N Stretching | 1300 - 1600 | |

| Amino Group (-NH₂) | N-H Stretching | >3000 |

| N-H Bending (Scissoring) | ~1600 | |

| Methyl Group (-CH₃) | C-H Stretching | 2850 - 3000 |

| C-H Bending | 1375 - 1450 | |

| Carboxylic Acid (-COOH) | C=O Stretching | 1650 - 1750 |

| O-H Stretching | 2500 - 3300 (broad) | |

| C-O Stretching | 1210 - 1320 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule. The UV-Vis spectrum of 4-Amino-6-methyl-picolinic acid is expected to be dominated by π → π* and n → π* transitions associated with the pyridine ring and the carboxylic acid and amino substituents. The presence of the amino group (an auxochrome) and the carboxylic acid group on the pyridine ring (a chromophore) is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Experimental data for a structurally similar compound, 4-Aminobenzoic acid, shows absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com It is anticipated that 4-Amino-6-methyl-picolinic acid would exhibit a similar UV-Vis profile, with absorption bands in the UV region. The exact λmax values would be influenced by the electronic interplay between the amino, methyl, and carboxylic acid groups on the pyridine ring.

Expected UV-Vis Absorption Maxima for 4-Amino-6-methyl-picolinic acid

| Type of Transition | Associated Functional Group | Expected Wavelength Range (nm) |

| π → π | Pyridine Ring | 200 - 300 |

| n → π | Carboxylic Acid, Pyridine Nitrogen | 250 - 350 |

Fluorescence and Phosphorescence Studies (where applicable)

The luminescence properties of a molecule, such as fluorescence and phosphorescence, are dependent on its ability to emit light from an electronically excited state. Studies on various aminopyridine derivatives have shown that these compounds can exhibit fluorescence. nih.govacs.orgsciforum.net The fluorescence characteristics, including the emission wavelength and quantum yield, are highly sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent environment. nih.govsciforum.net

Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pattern Analysis

Mass spectrometry, particularly with techniques like electron ionization (EI), causes molecules to fragment in predictable ways, yielding a characteristic fragmentation pattern that can be used for structural elucidation. The fragmentation of 4-Amino-6-methyl-picolinic acid would be expected to follow patterns observed for related classes of compounds like amino acids and carboxylic acids. libretexts.orgnih.gov

The molecular ion peak (M⁺) would be expected. Common fragmentation pathways would likely involve the loss of small, stable neutral molecules. These include:

Loss of water (H₂O, 18 Da): From the carboxylic acid group.

Loss of carbon monoxide (CO, 28 Da): Following the loss of water from the carboxylic acid.

Loss of a hydroxyl radical (•OH, 17 Da): From the carboxylic acid group.

Loss of the carboxyl group (•COOH, 45 Da): A common fragmentation for carboxylic acids. libretexts.org

Loss of ammonia (B1221849) (NH₃, 17 Da): From the amino group, though less common than fragmentation of the carboxylic acid.

The fragmentation will be influenced by the stability of the resulting fragment ions. The pyridine ring itself is relatively stable and may remain intact in many of the major fragment ions. Analysis of related aminopicolinic acids in mass spectrometry has been documented, indicating their suitability for such analysis. nih.gov

Plausible Mass Spectrometry Fragments for 4-Amino-6-methyl-picolinic acid

| Fragment | Mass Loss (Da) | Plausible Origin |

| [M - H₂O]⁺ | 18 | Loss of water from the carboxylic acid |

| [M - OH]⁺ | 17 | Loss of hydroxyl radical from the carboxylic acid |

| [M - COOH]⁺ | 45 | Loss of the carboxyl group |

| [M - NH₃]⁺ | 17 | Loss of ammonia from the amino group |

| [M - H₂O - CO]⁺ | 46 | Sequential loss of water and carbon monoxide |

Computational and Theoretical Investigations of 4 Amino 6 Methylpicolinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the prediction of molecular geometries, energies, and a host of other properties from first principles.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. A DFT study of 4-Amino-6-methylpicolinic acid would involve optimizing its molecular geometry to find the most stable arrangement of its atoms in the electronic ground state. This would yield crucial information such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would provide the total electronic energy, dipole moment, and the distribution of electrostatic potential on the molecular surface. These ground state properties are fundamental to understanding the molecule's polarity, intermolecular interactions, and reactivity. For instance, the calculated vibrational frequencies from a DFT analysis could be compared with experimental infrared and Raman spectra to confirm the structure and assign spectral bands.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Configuration Interaction), offer a different hierarchy of approximations for solving the electronic Schrödinger equation. While computationally more demanding than DFT, they can provide benchmark results for electronic structure.

An ab initio investigation would further refine the understanding of the electronic distribution and energy levels within 4-Amino-6-methylpicolinic acid. Comparing results from different ab initio methods and with DFT would offer a comprehensive picture of the molecule's electronic character and the reliability of the chosen theoretical models.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to build the molecular orbitals. Common choices range from minimal basis sets like STO-3G to more flexible and extensive ones like Pople's 6-311+G(d,p) or Dunning's correlation-consistent basis sets (cc-pVDZ, cc-pVTZ, etc.).

The selection of an appropriate level of theory (e.g., B3LYP for DFT, MP2 for ab initio) in conjunction with a suitable basis set is a crucial step in any computational study. A thorough investigation would typically involve testing several combinations to ensure that the calculated properties are converged and reliable. The rationale for the final choice of method and basis set, based on a balance of accuracy and computational feasibility, would be a key component of this subsection.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and electronic transitions. Analyzing the molecular orbitals of 4-Amino-6-methylpicolinic acid would reveal important details about its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a central role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity and a propensity to be easily excited. A computational study would visualize the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-Amino-6-methylpicolinic Acid

| Parameter | Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: This table is for illustrative purposes only, as the specific data for this compound is not available in the searched literature.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of quantum chemical calculations into the familiar language of Lewis structures, hybridization, and electron delocalization. An NBO analysis of 4-Amino-6-methylpicolinic acid would provide a detailed picture of the bonding within the molecule.

It would quantify the hybridization of the atoms, the nature of the sigma and pi bonds, and the extent of electron delocalization from lone pairs or bonding orbitals into empty orbitals. This analysis is particularly useful for understanding resonance effects and the stability of the molecule. For example, it could quantify the delocalization of the nitrogen lone pair into the pyridine (B92270) ring and the interactions between the amino, methyl, and carboxylic acid groups.

Table 2: Hypothetical NBO Analysis Results for Selected Interactions in 4-Amino-6-methylpicolinic Acid

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(amino) | π(C-C) (ring) | |

| π(C=C) (ring) | π(C=N) (ring) |

Note: This table is for illustrative purposes only, as the specific data for this compound is not available in the searched literature.

Spectroscopic Property Prediction

Computational chemistry offers powerful tools to predict and interpret spectroscopic data, providing insights that complement experimental findings.

Vibrational Frequency Calculations and Assignment

Vibrational (Infrared and Raman) spectroscopy provides a fingerprint of a molecule based on its bond vibrations. DFT calculations can predict these vibrational frequencies. The process involves calculating the second derivatives of the energy with respect to the nuclear coordinates for the optimized geometry. This yields a set of harmonic vibrational frequencies and their corresponding intensities.

Because the theoretical calculations often overestimate frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically scaled using empirical scaling factors to improve agreement with experimental data. ambeed.comsmolecule.com A detailed assignment of each calculated vibrational mode (e.g., C=O stretch, N-H bend, C-H stretch) is then performed by analyzing the atomic displacements for each frequency. smolecule.com

Electronic Spectra Simulations (TD-DFT)

To understand a molecule's electronic properties, such as its color and how it interacts with light, electronic spectra are simulated. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.netresearchgate.net These calculations can reveal the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, by analyzing the molecular orbitals involved. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For a molecule like 4-Amino-6-methylpicolinic acid, with rotatable bonds (e.g., the carboxylic acid group), conformational analysis is crucial.

This investigation is performed by systematically rotating key dihedral angles and calculating the corresponding energy at each point, generating a Potential Energy Surface (PES). rsc.org This surface reveals the low-energy, stable conformations (local minima) and the energy barriers for interconversion between them. acs.org Such studies help identify the most likely shapes the molecule will adopt under given conditions.

Thermodynamic Parameter Computations (e.g., Protonation, Solvation)

Computational methods can predict key thermodynamic parameters. The vibrational frequency calculations mentioned earlier also provide data to compute properties like enthalpy, entropy, and Gibbs free energy at different temperatures.

Furthermore, the protonation state of the molecule (i.e., its pKa value) can be estimated. This involves calculating the Gibbs free energy of both the protonated and deprotonated forms of the molecule in the gas phase and in solution (using a solvation model). The solvation free energy is a critical component of this calculation. These parameters are vital for understanding the molecule's behavior in different pH environments.

Molecular Docking and Dynamics Simulations (for mechanistic insights, not efficacy)

To understand how 4-Amino-6-methylpicolinic acid might interact with a biological target, such as an enzyme, molecular docking simulations are employed. This technique predicts the preferred orientation of the molecule when it binds to a target protein. The simulation generates a binding score or energy, and allows for the detailed analysis of intermolecular interactions like hydrogen bonds, and hydrophobic interactions that stabilize the complex.

Following docking, Molecular Dynamics (MD) simulations can be run. MD provides a time-resolved view of the molecule's motion and its interaction with the target protein, offering insights into the stability of the binding pose and the dynamic nature of the interaction mechanism over time.

Coordination Chemistry and Metal Complexation of 4 Amino 6 Methylpicolinic Acid

Ligand Design Principles and Coordination Modes

The coordination behavior of 4-Amino-6-methylpicolinic acid is dictated by the interplay of its functional groups, which determine its interaction with metal centers.

Picolinic acid and its derivatives are well-known chelating agents, typically forming stable five-membered rings with metal ions through bidentate coordination. wikipedia.org This primary coordination mode involves the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the deprotonated carboxylate group. This chelation is a key factor in the stability of the resulting metal complexes. The formation of this chelate ring is entropically favored and is a common feature in the coordination chemistry of picolinic acid-based ligands.

The amino group at the 4-position of the pyridine ring can influence the coordination chemistry of the ligand in several ways. Primarily, it acts as an electron-donating group, increasing the electron density on the pyridine ring. This electronic effect can enhance the basicity of the pyridine nitrogen, thereby strengthening its bond with a metal ion. While direct coordination of the amino group to a metal center is possible, forming a secondary, larger chelate ring, it is less common for picolinic acid derivatives, especially when the strong N,O-chelation is already present. In most cases, the amino group is not directly involved in coordination but rather modulates the electronic properties of the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-Amino-6-methylpicolinic acid typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of picolinic acid derivatives have been widely studied. For 4-Amino-6-methylpicolinic acid, complexes with divalent transition metals such as zinc(II), cobalt(II), and manganese(II) can be readily synthesized. These metals typically form octahedral or tetrahedral complexes, depending on the stoichiometry and the steric constraints imposed by the ligand.

The general synthetic route involves mixing the ligand with a corresponding metal salt (e.g., chloride, nitrate, or acetate) in a 2:1 ligand-to-metal molar ratio in an aqueous or alcoholic solution. The pH of the solution is often adjusted to facilitate the deprotonation of the carboxylic acid group and promote coordination. The resulting complexes can be isolated as crystalline solids.

Table 1: Expected Properties of Transition Metal Complexes with 4-Amino-6-methylpicolinic Acid

| Metal Ion | Expected Geometry | Magnetic Properties | Color |

| Zn(II) | Octahedral/Tetrahedral | Diamagnetic | Colorless |

| Co(II) | Octahedral | Paramagnetic | Pink/Red |

| Mn(II) | Octahedral | Paramagnetic | Pale Pink |

Note: The properties listed are based on typical observations for complexes of these metal ions with related N,O-donor ligands.

Characterization of these complexes would involve techniques such as:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group by observing the shift in the C=O stretching frequency.

UV-Visible Spectroscopy: To study the d-d electronic transitions in the case of Co(II) and Mn(II) complexes, which provides information about their coordination geometry.

Lanthanide ions are known for their characteristic and sharp emission bands, making their complexes promising for applications in lighting and bio-imaging. nih.gov However, the f-f electronic transitions of lanthanide ions are often weak. The luminescence can be significantly enhanced by coordinating the lanthanide ion with an organic ligand that can absorb light efficiently and transfer the energy to the metal ion, a process known as the "antenna effect".

Picolinic acid derivatives are effective ligands for sensitizing lanthanide emission. A study on the closely related ligand, 4-amino-6-methylpicolinic acid N-oxide, has demonstrated its ability to form luminescent complexes with lanthanide(III) ions. researchgate.net In these complexes, the ligand absorbs UV light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelengths. The triplet state energy level of the ligand is crucial for efficient energy transfer to the lanthanide ion.

Table 2: Luminescent Properties of a Europium(III) Complex with a Related Picolinic Acid Ligand

| Property | Observation |

| Excitation Maximum | Broad band in the UV region |

| Emission Maxima | Characteristic sharp peaks of Eu(III) |

| Quantum Yield | Moderate to high |

| Luminescence Lifetime | In the microsecond to millisecond range |

Data based on studies of Eu(III) complexes with similar picolinic acid derivatives. researchgate.net

The synthesis of these lanthanide complexes is typically carried out in a similar manner to the transition metal complexes, by reacting a lanthanide salt (e.g., nitrate or chloride) with the ligand in solution. The luminescent properties are then investigated using fluorescence spectroscopy, including the measurement of excitation and emission spectra, quantum yields, and luminescence lifetimes.

Main Group Metal Coordination Compounds

The coordination chemistry of 4-Amino-6-methylpicolinic acid with main group metals (s-block and p-block elements) is a less explored area compared to its interactions with transition metals and lanthanides. However, based on the established behavior of similar ligands like picolinic acid and other pyridine-carboxylate derivatives, a strong potential for complex formation can be inferred. The ligand possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, allowing it to act as a bidentate N,O-chelating agent.

Alkaline earth metals (Group 2), such as magnesium (Mg²⁺) and calcium (Ca²⁺), are known to form complexes with various aminopyridinato and carboxylate ligands. nih.govunifr.ch For instance, Mg(II) and Ca(II) have been shown to form stable complexes with pipemidic acid, a related quinolone chemotherapeutic agent, where coordination occurs through the carboxylate and carbonyl oxygen atoms. mdpi.com In potential complexes with 4-Amino-6-methylpicolinic acid, Mg²⁺ and Ca²⁺ would likely be coordinated by the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered chelate ring. The coordination sphere of the metal ion would typically be completed by water molecules, leading to octahedral geometries, as seen in related structures. unifr.chmdpi.comdntb.gov.ua The presence of the amino group could further influence the crystal packing through hydrogen bonding.

Studies on coordination polymers involving alkaline earth metals and pyrazine carboxylate linkers demonstrate the formation of varied structural topologies, which are influenced by the coordination geometries of the metal ions. rsc.org Similarly, alkali metal ions (Group 1), such as lithium, sodium, and potassium, are known to form complexes with arsinoamides, where π-interactions between the aromatic rings and the metal atoms can be observed. rsc.org It is plausible that 4-Amino-6-methylpicolinic acid could form similar coordination compounds with alkali and alkaline earth metals, potentially leading to the formation of one-, two-, or three-dimensional polymeric structures stabilized by both coordinate bonds and intermolecular forces like hydrogen bonding.

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are fundamental in elucidating the binding modes and electronic structures of metal complexes. The coordination of 4-Amino-6-methylpicolinic acid to a metal ion induces significant changes in its vibrational and electronic properties, which can be monitored using various spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Amino-6-methylpicolinic acid provides distinct vibrational bands for its functional groups. Upon complexation, the positions and intensities of these bands shift, offering clear evidence of metal-ligand bond formation. The most informative regions are those corresponding to the carboxylate (COO⁻), pyridine ring, and amino (NH₂) vibrations.

Carboxylate Group: In the free ligand, the carboxylic acid O-H stretch appears as a broad band. Upon deprotonation and coordination, this band disappears. The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are particularly sensitive to the coordination mode. A large separation (Δν = νₐₛ - νₛ) typically indicates a monodentate coordination, while a smaller separation suggests a bidentate or bridging mode. nih.gov

Pyridine Ring: Vibrational bands associated with the C=C and C=N bonds of the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region, often shift to higher frequencies upon coordination of the pyridine nitrogen to a metal center. researchgate.netorientjchem.org This shift is attributed to the electronic changes within the ring upon bond formation.

Amino Group: The N-H stretching vibrations of the primary amino group, usually found around 3300-3500 cm⁻¹, can also shift upon complexation if the amino group is involved in coordination or hydrogen bonding within the crystal lattice. nih.gov

Metal-Ligand Bonds: New, weaker bands typically appear in the far-infrared region (below 600 cm⁻¹), which are attributed to the M-N and M-O stretching vibrations, directly confirming the formation of coordinate bonds. researchgate.netorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the solution-state structure of diamagnetic metal complexes. The chemical shifts of the ligand's protons and carbons are altered upon coordination.

¹H NMR: The protons on the pyridine ring of 4-Amino-6-methylpicolinic acid experience a change in their electronic environment upon metal binding. Coordination to a metal ion typically causes a downfield shift of the aromatic proton signals due to the deshielding effect of the metal center. researchgate.netorientjchem.org The proton of the carboxylic acid group (around 9-10 ppm) disappears upon deprotonation and complexation. researchgate.net

¹³C NMR: Similar to ¹H NMR, the carbon signals of the pyridine ring and the carboxylate group in the ¹³C NMR spectrum will shift upon complexation, providing further evidence of the coordination sites.

The following table illustrates the typical spectroscopic changes expected upon the complexation of 4-Amino-6-methylpicolinic acid with a diamagnetic metal ion like Zn(II).

| Spectroscopic Technique | Functional Group | Typical Wavenumber/Chemical Shift (Free Ligand) | Expected Change Upon Complexation |

|---|---|---|---|

| IR Spectroscopy | ν(O-H) of COOH | ~2500-3300 cm⁻¹ (broad) | Disappears |

| νₐₛ(COO⁻) | ~1700 cm⁻¹ | Shifts to lower frequency (~1550-1650 cm⁻¹) | |

| Pyridine Ring (C=N/C=C) | ~1580-1610 cm⁻¹ | Shifts to higher frequency | |

| ν(M-N), ν(M-O) | N/A | New bands appear (~400-600 cm⁻¹) | |

| ¹H NMR Spectroscopy | Pyridine H | ~6.5-8.0 ppm | Downfield shift |

| COOH | ~9-10 ppm | Signal disappears |

Lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Terbium (Tb³⁺), are known for their unique luminescent properties, including sharp emission bands and long lifetimes. redalyc.orgrsc.org However, their direct excitation is inefficient. The formation of complexes with organic ligands that can act as "antennas" is a common strategy to sensitize lanthanide emission. The organic ligand absorbs light energy and transfers it to the central lanthanide ion, which then emits light.

Research on the closely related ligand, 4-amino-6-methylpicolinic acid N-oxide, demonstrates its effectiveness in sensitizing Eu³⁺ luminescence. nih.gov In these complexes, the ligand absorbs UV radiation, populating its excited singlet state. Through intersystem crossing, the energy is transferred to the ligand's triplet state. If the energy of this triplet state is suitably matched with the accepting energy level of the lanthanide ion (e.g., the ⁵D₀ level of Eu³⁺), efficient energy transfer occurs, leading to characteristic sharp emission from the metal ion. nih.gov

The luminescence of such complexes can be either enhanced or quenched by various factors:

Enhancement: The displacement of coordinated water molecules by the ligand significantly enhances luminescence. Water molecules contain O-H oscillators that efficiently quench the excited state of the lanthanide ion through non-radiative decay pathways. redalyc.org The chelation by 4-Amino-6-methylpicolinic acid shields the metal ion from the solvent, reducing this quenching effect.

Quenching: The presence of certain solvent molecules or other chemical species can quench the luminescence. For example, studies on other picolinate-based lanthanide polymers have shown that nitroaromatic compounds and certain metal ions like Fe³⁺ can act as quenchers, likely through electron transfer or energy transfer mechanisms. researchgate.net

The study of the luminescence properties, including emission spectra and decay lifetimes, provides valuable information about the coordination environment of the lanthanide ion and the efficiency of the energy transfer process. nih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically for studying species with unpaired electrons, such as transition metal complexes in certain oxidation states (e.g., Cu²⁺, Mn²⁺, Co²⁺, Cr³⁺). illinois.edunih.gov EPR spectroscopy provides detailed information about the electronic structure, oxidation state, and coordination geometry of the paramagnetic center. nih.gov

For a paramagnetic complex of 4-Amino-6-methylpicolinic acid, such as a Cu(II) complex, the EPR spectrum is characterized by the g-tensor and hyperfine coupling constants (A-tensor).

g-Tensor: The g-tensor reflects the interaction of the unpaired electron's spin with the external magnetic field. Its anisotropy (differences between gₓ, gᵧ, and g₂) provides direct insight into the geometry of the complex. For instance, a tetragonally distorted octahedral or square planar Cu(II) complex typically shows an axial spectrum with g∥ > g⊥ > 2.0023. mdpi.com

Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nucleus of the metal ion (e.g., ⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2) splits the EPR signal into multiple lines. The magnitude of this hyperfine coupling (A) gives information about the covalency of the metal-ligand bonds and the nature of the ground electronic state. mdpi.comrsc.org

Superhyperfine Coupling: If the unpaired electron has significant density on the ligand atoms, further splitting can occur due to coupling with the nuclei of these atoms, such as the ¹⁴N nucleus (I=1) of the pyridine ring. This superhyperfine structure provides direct evidence of the atoms coordinated to the metal ion. nih.gov

While specific EPR studies on 4-Amino-6-methylpicolinic acid complexes are not widely reported, data from numerous studies on Cu(II) complexes with other picolinate (B1231196) and nitrogen-containing ligands can be used to predict the expected parameters. rsc.orgresearchgate.netnih.gov

The following table presents illustrative EPR parameters for a hypothetical square planar Cu(II) complex with two molecules of 4-Amino-6-methylpicolinic acid.

| EPR Parameter | Typical Value | Information Provided |

|---|---|---|

| g∥ | ~2.2-2.4 | Indicates coordination geometry (e.g., axial symmetry) and nature of the ground state. |

| g⊥ | ~2.05-2.09 | |

| A∥ (for ⁶³Cu) | ~150-200 x 10⁻⁴ cm⁻¹ | Reflects the covalency of the metal-ligand bonds and the d-orbital character of the SOMO. |

| A⊥ (for ⁶³Cu) | ~10-40 x 10⁻⁴ cm⁻¹ | Provides additional detail on the electronic structure. |

Theoretical Studies of Metal-Ligand Binding

Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the structures, stabilities, and electronic properties of metal complexes. medjchem.commdpi.com These computational models allow for the prediction of coordination geometries and provide insights into metal-ligand bonding that complement experimental data.

For complexes of 4-Amino-6-methylpicolinic acid, DFT calculations can be employed to optimize the molecular structures of various potential coordination modes. The ligand can act as a bidentate N,O-chelator, and depending on the metal ion's preferred coordination number and the stoichiometry, different geometries such as tetrahedral, square planar, or octahedral can be formed. mdpi.com

A typical computational study would involve:

Geometry Optimization: The starting structure of the metal complex is built, and its geometry is optimized to find the lowest energy conformation. This process yields key structural parameters like metal-ligand bond lengths and bond angles. mdpi.commdpi.com

Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical vibrational (IR) spectrum, which can be compared with experimental data. mdpi.com

Energetic Analysis: The calculations can determine the binding energies between the metal and the ligand, providing a measure of the complex's thermodynamic stability.

Studies on related systems, such as metal complexes of 6-methylpyridine-2-carboxylic acid nih.gov and histidine, nih.gov have successfully used DFT methods (e.g., with the B3LYP functional) and appropriate basis sets (e.g., 6-311G for non-metal atoms and LANL2DZ for metals) to model geometries and predict spectral properties. mdpi.comnih.gov Such studies can predict, for example, that an octahedral Fe(III) complex with three 4-Amino-6-methylpicolinic acid ligands would adopt either a facial (fac) or meridional (mer) isomeric form, and can calculate the relative stability of these isomers. These theoretical approaches are crucial for understanding the intrinsic properties of the metal-ligand interaction, free from the influence of crystal packing effects present in the solid state.

Binding Energy Calculations and Stability Analysis

Specific binding energy calculations and experimentally determined stability constants for metal complexes of 4-amino-6-methylpicolinic acid are not readily found in the current body of scientific research. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to theoretically calculate the binding energies of this ligand with various metal ions. Such calculations would provide insights into the thermodynamic stability of the potential complexes.

The stability of metal complexes is quantified by their formation constants (also known as stability or binding constants). These constants are determined experimentally through techniques like potentiometric or spectrophotometric titrations. For a general understanding, the stability of metal complexes with ligands containing both nitrogen and oxygen donor atoms, such as picolinic acid derivatives, is influenced by several factors. These include the nature of the metal ion (e.g., its charge, size, and electronic configuration), the chelate effect, and the basicity of the donor atoms. The presence of the amino and methyl groups on the picolinic acid backbone is expected to modulate the ligand's basicity and steric properties, thereby affecting the stability of its metal complexes.

Without specific experimental data, a quantitative analysis of the stability of 4-amino-6-methylpicolinic acid complexes is not possible. However, it can be hypothesized that it would form stable complexes with a range of transition metal ions.

Applications in Catalysis and Materials Science

While direct applications of 4-amino-6-methylpicolinic acid in catalysis and materials science are not extensively documented, its structural features suggest potential utility in these fields, particularly in the construction of metal-organic frameworks and as a ligand in catalytic systems.

Metal-Organic Frameworks (MOFs) Scaffolding

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting MOF. Picolinic acid and its derivatives are known to act as linkers in the formation of coordination polymers and MOFs.

4-Amino-6-methylpicolinic acid, with its rigid pyridine core and multiple coordination sites, is a suitable candidate for a linker in MOF synthesis. The carboxylate group and the pyridine nitrogen can coordinate to metal centers, while the amino group can serve as a functional site within the pores of the MOF. This functionalization could be exploited for applications such as selective gas adsorption or catalysis. The methyl group can also influence the porosity and hydrophobic/hydrophilic character of the framework. Although specific MOFs constructed from 4-amino-6-methylpicolinic acid are not reported in the reviewed literature, the principles of MOF design suggest its potential as a valuable building block in this area of materials science.

Role in Homogeneous and Heterogeneous Catalysis (excluding biological catalysis)

Metal complexes are widely used as catalysts in a variety of organic reactions. The ligand plays a critical role in tuning the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity. Picolinate-based ligands have been utilized in various catalytic systems.

Complexes of 4-amino-6-methylpicolinic acid with transition metals could potentially exhibit catalytic activity in reactions such as oxidation, reduction, and cross-coupling reactions. The electronic properties of the ligand, influenced by the electron-donating amino and methyl groups, could enhance the catalytic performance of the metal center.

In the realm of heterogeneous catalysis, if 4-amino-6-methylpicolinic acid were incorporated as a linker into a MOF, the resulting material could serve as a robust and recyclable catalyst. The metal nodes of the MOF could act as the catalytic sites, with the ligand modulating their reactivity. Furthermore, the amino groups within the MOF pores could be utilized as basic catalytic sites or as anchors for post-synthetic modification to introduce other catalytic functionalities. However, at present, there are no specific reports on the use of 4-amino-6-methylpicolinic acid or its metal complexes in homogeneous or heterogeneous catalysis.

Biological Activities and Mechanistic Insights

Agrochemical Applications and Mechanisms of Action

The picolinic acid scaffold is central to a notable class of synthetic auxin herbicides. nih.govresearchgate.netmdpi.comresearchgate.net These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to phytotoxic effects when applied at herbicidal concentrations. researchgate.net The discovery of compounds like aminopyralid (B1667105) spurred intensive structure-activity relationship (SAR) studies on pyridine-carboxylate herbicides, leading to the development of a newer family of synthetic auxins, the arylpicolinates. nih.gov

Synthetic auxins, including derivatives of 4-amino-picolinic acid, function by inducing an "auxin overload" in susceptible plants. researchgate.net This overload disrupts the plant's normal hormonal balance, leading to a cascade of uncontrolled and disorganized growth. The herbicidal action is a consequence of the molecule's ability to be recognized by the plant's auxin signaling machinery, triggering downstream processes that, at high levels, are lethal to the plant. researchgate.net The acidic functionality of these herbicides is crucial for their movement within the plant's phloem and for their accumulation within cells via a mechanism known as ion trapping. nih.gov

The molecular target for auxin perception is a family of F-box proteins known as TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX). nih.gov In the model plant Arabidopsis, this family includes TIR1 and five other proteins designated AFB1 through AFB5. nih.govnih.gov These proteins act as auxin receptors and are components of SCF E3 ubiquitin ligase complexes (SCFTIR1/AFB). nih.govresearchgate.net

Unlike the natural auxin IAA, which primarily binds to TIR1, picolinic acid-based herbicides show a preferential interaction with other members of the receptor family. mdpi.com Specifically, research has identified AFB5 as a key receptor for picolinate (B1231196) herbicides like picloram (B1677784) and other 6-aryl-2-picolinic acids. nih.govmdpi.com Molecular docking studies have shown that novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds bind more intensively with the AFB5 receptor than picloram does. nih.govresearchgate.netmdpi.com The binding of the synthetic auxin to the AFB5 receptor promotes the interaction between the SCFAFB5 complex and Aux/IAA transcriptional repressor proteins. nih.gov This interaction tags the Aux/IAA proteins for degradation by the 26S proteasome, releasing Auxin Response Factor (ARF) transcription factors and leading to the unregulated transcription of auxin-responsive genes that ultimately cause plant death. researchgate.net Studies have confirmed that AFB4 and AFB5 are the primary targets for the picolinate class of auxinic herbicides. nih.gov

Extensive research has been conducted to understand how the chemical structure of 4-amino-picolinic acid analogs influences their herbicidal activity. These studies involve synthesizing a series of related compounds and evaluating their biological effects, often by measuring the inhibition of root growth in species like Arabidopsis thaliana or Brassica napus. nih.govnih.govbohrium.com

One study focused on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. nih.govbohrium.com The findings revealed that the position of substituents on the phenyl ring of the pyrazole (B372694) fragment was critical. Compounds with substituents (such as F, Br, Cl, or methyl) at the 2- and 4-positions of the phenyl ring displayed superior inhibitory activity compared to those with substitutions at the 3-position. nih.gov Conversely, the presence of strong electron-withdrawing groups (e.g., carboxyl, nitro) or strong electron-donating groups (e.g., hydroxyl, amino) on the phenyl ring diminished the herbicidal activity. nih.gov

In another study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, compound V-7 demonstrated an IC₅₀ value for inhibiting Arabidopsis thaliana root growth that was 45 times lower than that of the commercial herbicide halauxifen-methyl. nih.govresearchgate.netmdpi.com Another analog, V-8, showed better post-emergence herbicidal activity against broadleaf weeds than picloram. nih.govmdpi.com

The following table summarizes the inhibitory activity of selected novel picolinic acid compounds on the root growth of Arabidopsis thaliana. bohrium.com

| Compound | Concentration (µmol/L) | Inhibition of Root Growth (%) |

| S202 | 0.5 | 78.4 |

| Florpyrauxifen | 0.5 | 33.8 |

| Picloram | 5 | 70.2 |

| S111 | 5 | 88.9 |

| S112 | 5 | 86.9 |

| S201 | 5 | 92.9 |

| S203 | 5 | 85.9 |

| Data sourced from a study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. bohrium.com |

The physiological effects of 4-amino-picolinic acid herbicides are characteristic of synthetic auxins. These compounds are readily absorbed by foliage and translocated throughout the plant. nih.gov The primary observable impact is a significant inhibition of root growth, a standard metric used in laboratory bioassays to quantify herbicidal potency. nih.govnih.gov For instance, at a concentration of 250 µM, 28 novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds showed over 80% inhibition of Brassica napus root growth. nih.govbohrium.com

Beyond root growth, these herbicides induce a variety of developmental abnormalities in broad-leaved plants, including epinastic bending of leaves and stems, stem swelling, and callus formation. nih.gov These symptoms are a direct result of the disruption of normal, auxin-regulated developmental processes. Ultimately, the sustained and chaotic cell division and growth lead to the death of the plant. Some novel 6-indazolyl-2-picolinic acids have been shown to induce the upregulation of genes involved in ethylene (B1197577) and abscisic acid (ABA) production, suggesting a complex mode of action that promotes senescence and causes rapid plant death. researchgate.net

Pre-clinical Mechanistic Studies of Bioactivity (in vitro, non-human models)

Beyond its agrochemical use, picolinic acid and its derivatives have been investigated for other biological activities, notably as antimicrobial agents. These studies often focus on the molecule's inherent chemical properties, such as its ability to form complexes with metal ions or to react with other organic molecules.

The antimicrobial potential of picolinic acid derivatives appears to be linked to two primary mechanisms: metal chelation and the formation of Schiff bases.

Metal Chelation: Picolinic acid is a well-known natural metal ion chelator. nih.gov This ability to bind to metal ions is believed to be a key component of its antimicrobial effect. Research has shown that picolinic acid exhibits antimicrobial activity against both extracellular and intracellular Mycobacterium avium complex. nih.gov This effect was mimicked by other known metal-chelating agents, suggesting that the mechanism involves depriving the microbes of essential metal ions required for their growth and enzymatic activities. nih.gov The formation of ternary complexes between transition metals (like Fe, Co, Ni, Cu), picolinic acid, and other ligands has been shown to produce compounds with significant antimicrobial activity against a range of bacteria and fungi. nih.govresearchgate.net The chelation changes the properties of the metal ions, often enhancing the antimicrobial efficacy of the complex compared to the free ligand. researchgate.netmdpi.com

Schiff Base Formation: The 4-amino group in 4-amino-6-methyl-picolinic acid provides a reactive site for forming Schiff bases (imines) through condensation with aldehydes or ketones. semanticscholar.orgscilit.comresearchgate.net Schiff bases are a class of compounds known for their broad range of biological activities, including antimicrobial, antifungal, and antitumor properties. researchgate.netnih.gov The formation of a Schiff base from an amino-containing compound can significantly enhance its biological activity. nih.gov Studies on Schiff bases derived from other amino-containing molecules, such as 4-aminoantipyrine (B1666024) and 4-aminobenzoic acid, have demonstrated good antibacterial and antifungal activities. semanticscholar.orgresearchgate.netnih.govnih.gov The imine group (C=N) in the Schiff base is considered crucial for its biological activity. mdpi.com While direct studies on Schiff bases of 4-amino-6-methyl-picolinic acid are not prevalent, the principle suggests a viable pathway for creating derivatives with potent antimicrobial properties.

Anti-inflammatory Pathways: Molecular Target Identification

Picolinic acid, an endogenous metabolite of L-tryptophan, is known to possess a range of immunological and anti-proliferative effects. nih.gov Its synthesis as a product of the kynurenine (B1673888) pathway suggests a potential role in the pathogenesis of inflammatory disorders. nih.gov In experimental systems, picolinic acid has been shown to modulate immune functions. For instance, in vitro studies indicate that it can enhance the effector functions of macrophages by boosting interferon-γ (IFN-γ) dependent nitric oxide synthase (NOS) gene expression. nih.gov It also induces the expression of macrophage inflammatory proteins (MIP)1α and 1β. nih.gov

While picolinic acid itself can induce inflammatory mediators, the broader class of phytochemicals often acts on key inflammatory signaling pathways. These include pathways regulated by nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and signal transducer and activator of transcription (STAT) proteins. mdpi.commdpi.com Although direct targets for 4-Amino-6-methyl-picolinic acid have not been identified, its structural similarity to other bioactive pyridine (B92270) derivatives suggests it may interact with components of these cascades.

Table 1: Potential Molecular Targets and Pathways

| Pathway/Target | Associated Compound | Potential Role | Reference |

|---|---|---|---|

| Nitric Oxide Synthase (NOS) | Picolinic Acid | Upregulation in macrophages | nih.gov |

| Macrophage Inflammatory Proteins (MIPs) | Picolinic Acid | Induction of expression | nih.gov |

| c-Myc | Picolinic Acid | Inhibition of activation | researchgate.net |

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

The primary interaction of picolinic acid with biological macromolecules occurs within the L-tryptophan metabolic pathway. Its biosynthesis is directly controlled by the enzyme amino-ß-carboxymuconate-semialdehyde-decarboxylase (ACMSD), which is a critical gatekeeper in the kynurenine pathway. nih.gov ACMSD shunts an intermediate away from the production of quinolinic acid and towards the synthesis of picolinic acid. nih.gov

Beyond its synthesis, picolinic acid can also act as an enzyme inhibitor. It has been shown to be a molecular target of resveratrol (B1683913) and can suppress the activity of indoleamine-2,3-dioxygenase (IDO), the rate-limiting enzyme in tryptophan metabolism. researchgate.net This inhibition can have significant downstream effects on immune cell function by altering the availability of tryptophan and the production of its various bioactive catabolites. researchgate.net

Biosynthetic and Metabolic Pathways

The formation and breakdown of picolinic acid and its derivatives are intrinsically linked to microbial and lower organism metabolism, particularly the catabolism of the essential amino acid L-tryptophan.

Role in L-Tryptophan Catabolism in Microorganisms and Lower Organisms

Picolinic acid is a naturally occurring dead-end metabolite of L-tryptophan, produced via the kynurenine pathway in both mammals and microorganisms. nih.govnih.gov This pathway accounts for the majority of L-tryptophan turnover. nih.gov The process begins with the oxidative degradation of tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov A series of enzymatic steps leads to an intermediate, 2-amino-3-carboxymuconic semialdehyde, which is then preferentially converted toward picolinic acid. nih.gov Tryptophan metabolism is a central pathway shared by hosts and their microbiomes, with many gut microbes, including Lactobacillus and Clostridium species, capable of metabolizing tryptophan. mdpi.com

Enzymatic Transformations and Degradation Pathways

Microorganisms have evolved pathways to degrade picolinic acid, using it as a source for growth. A validated degradation pathway in Alcaligenes faecalis involves a sequence of enzymatic transformations. nih.gov The process is initiated by the conversion of picolinic acid into 6-hydroxypicolinic acid. This is followed by further hydroxylation to 3,6-dihydroxypicolinic acid. nih.gov A key enzyme in this pathway is a novel decarboxylase, PicC, which catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid to form 2,5-dihydroxypyridine. nih.gov Such biotransformation pathways, particularly decarboxylation and reduction, are crucial in microbial metabolism for altering the chemical structure and bioactivity of aromatic acids. mdpi.com

Table 2: Microbial Degradation Pathway of Picolinic Acid

| Precursor | Enzyme/Process | Product | Reference |

|---|---|---|---|

| Picolinic Acid | Hydroxylation | 6-Hydroxypicolinic acid | nih.gov |

| 6-Hydroxypicolinic acid | Hydroxylation | 3,6-Dihydroxypicolinic acid | nih.gov |

Identification of Microbial Metabolites and Biotransformation Products

The primary identified microbial metabolites in the picolinic acid degradation pathway are 6-hydroxypicolinic acid, 3,6-dihydroxypicolinic acid, and 2,5-dihydroxypyridine. nih.gov

Studies on the biotransformation of structurally similar substituted pyridines provide insight into potential metabolites of 4-Amino-6-methyl-picolinic acid. For example, the microbial transformation of 2-amino-4-methyl-3-nitropyridine (B139313) by fungi such as Cunninghamella elegans and bacteria like Streptomyces antibioticus yields a variety of products. nih.gov These biotransformations involve hydroxylation at different positions on the pyridine ring and the methyl group, as well as the formation of N-oxides and pyridinone tautomers. nih.govresearchgate.net This suggests that microorganisms could metabolize 4-Amino-6-methyl-picolinic acid through similar enzymatic reactions, leading to hydroxylated or oxidized derivatives.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2,5-dihydroxypyridine |

| 2-amino-3-carboxymuconic semialdehyde |

| 2-amino-4-methyl-3-nitropyridine |

| 3,6-dihydroxypicolinic acid |

| 4-Amino-6-methyl-picolinic acid |

| 6-Amino-sulfonylpurine |

| 6-hydroxypicolinic acid |

| Caspase 3 |

| c-Myc |

| Cytochrome c |

| Indoleamine 2,3-dioxygenase (IDO) |

| Interferon-gamma (IFN-γ) |

| L-tryptophan |

| Mitogen-activated protein kinases (MAPKs) |

| Nitric oxide synthase (NOS) |

| Nuclear factor-kappa B (NF-κB) |

| Picolinic acid |

| Quinolinic acid |

| Signal transducer and activator of transcription (STAT) |

Applications in Advanced Chemical Synthesis and Functional Materials

Building Block for Complex Organic Architectures

The strategic placement of functional groups on the 4-Amino-6-methyl-picolinic acid scaffold makes it an ideal starting point for the synthesis of more complex molecules. It acts as a foundational component, upon which intricate molecular designs can be elaborated through a variety of chemical transformations.

The structure of 4-Amino-6-methyl-picolinic acid is pre-organized for participation in cyclization reactions to form fused heterocyclic systems. Aminopyridine derivatives are crucial intermediates for creating a wide range of biologically significant compounds. ccsenet.org For instance, the amino and carboxylic acid groups can be manipulated to react with other reagents to build new rings onto the existing pyridine (B92270) core. Research into related aminopyridine structures has shown their utility in synthesizing complex scaffolds such as imidazo[1,2-a]pyridines and pyrido[1,2-e]purines, which are privileged structures in medicinal chemistry. nih.govresearchgate.net The presence of the amino group facilitates C-N bond formation, a key step in the construction of many nitrogen-containing heterocycles. This reactivity makes it a valuable intermediate for chemists aiming to produce novel compounds with potential pharmaceutical or agrochemical applications.

Picolinic acid and its derivatives are fundamental precursors in the synthesis of more elaborate pyridine-containing molecules. nih.gov The functional groups on 4-Amino-6-methyl-picolinic acid can be selectively modified to introduce new functionalities and build molecular complexity. For example, the carboxylic acid can be converted into esters or amides, while the amino group can undergo acylation, alkylation, or serve as a directing group for further reactions on the pyridine ring. ccsenet.org This multi-functional nature allows it to serve as a starting material for a diverse array of advanced pyridine derivatives, including those developed as kinase inhibitors and other therapeutic agents. acs.org The ability to systematically modify the structure is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's biological activity and properties.

Interactive Table: Synthesis of Advanced Derivatives

Explore the synthetic potential of aminopicolinic acid scaffolds. The following table details examples of complex molecules synthesized from related aminopyridine precursors, illustrating the types of transformations and resulting architectures.

| Precursor Type | Reaction | Resulting Scaffold | Application Area |

| 2-Aminopyridine | Ugi–Strecker reaction followed by cyclization with isocyanates | Pyrido[1,2-e]purine | Medicinal Chemistry nih.gov |

| 2-Aminopyridine | Tandem reaction with aldehydes and acetophenones | Imidazo[1,2-a]pyridine | Medicinal Chemistry, Materials Science researchgate.net |

| 2-Aminopyridine | N-acylation with acid chlorides | N-acyl-2-aminopyridine | Antimicrobial Agents ccsenet.org |

| 2-Chloro-3-nitropyridine | SNAr with amines, reduction, and heterocyclization | Imidazo[4,5-b]pyridine | Antiviral (HIV-1 NNRTIs) acs.org |

Scaffold Design for Novel Molecular Architectures

In modern drug discovery, the core structure or "scaffold" of a molecule is critical for determining its interaction with biological targets. 4-Amino-6-methyl-picolinic acid provides a rigid and functionalized scaffold that can be adapted to explore new areas of chemical space and design molecules with specific three-dimensional conformations.

Scaffold hopping is a widely used strategy in medicinal chemistry to design new drug candidates by replacing the core structure of a known active compound with a different, often structurally distinct, scaffold while retaining key binding interactions. researchgate.net The aminopyridine core, as found in 4-Amino-6-methyl-picolinic acid, is a common and effective scaffold for this purpose. mdpi.com By using this scaffold as a base, chemists can generate novel series of compounds that may possess improved properties, such as increased potency, better selectivity, or a more favorable pharmacokinetic profile. This approach has been successfully applied to develop novel inhibitors for various targets, including kinases and HIV-1 reverse transcriptase, demonstrating the value of the aminopyridine motif in exploring new chemical spaces. acs.orgmdpi.com

Introducing conformational constraints into a molecule can be a powerful strategy to enhance its binding affinity and selectivity for a specific biological target. By reducing the number of possible conformations, the molecule is "pre-organized" into a shape that is optimal for binding, which can lead to a significant increase in potency. The inherent planarity of the pyridine ring in 4-Amino-6-methyl-picolinic acid provides a degree of rigidity. This can be further exploited by incorporating the scaffold into larger, more constrained molecular architectures. For example, modifications that create cyclic structures or introduce bulky groups can restrict bond rotation, leading to more rigid molecules. This design principle has been used in the development of highly selective inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), where conformational restriction of an aminopyridine-based scaffold was key to achieving selectivity. nih.govacs.org

Development of Functional Materials

The ability of 4-Amino-6-methyl-picolinic acid to coordinate with metal ions makes it a promising candidate for the development of advanced functional materials. The pyridine nitrogen and the carboxylate group can act as a bidentate chelating ligand, binding to metal centers to form stable, extended networks.

This principle is well-established for the parent compound, picolinic acid, which is extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). tandfonline.comsemanticscholar.orgnih.gov These materials are crystalline solids where metal ions are linked by organic ligands, creating one-, two-, or three-dimensional structures with porous architectures. ingentaconnect.com

Picolinic acid and its derivatives have been successfully used to synthesize MOFs and coordination polymers with a variety of metals, including copper, lanthanides, lead, and silver. semanticscholar.orgingentaconnect.comrsc.orgnih.gov These materials exhibit a range of interesting properties and potential applications:

Gas Adsorption and Separation: The porous nature of these frameworks allows them to selectively adsorb gases, making them useful for separating industrial gas mixtures. rsc.org

Luminescence and Sensing: Lanthanide-based MOFs constructed with picolinic acid derivatives can exhibit tunable light emission and have been developed as fluorescent sensors for detecting ions and other small molecules. rsc.orgacs.orgccspublishing.org.cn

Catalysis: Bimetallic MOFs incorporating picolinic acid have been shown to act as efficient heterogeneous catalysts for chemical reactions like olefin epoxidation. nih.gov

The functional groups of 4-Amino-6-methyl-picolinic acid—the N,O-chelating moiety from the pyridine and carboxylate, plus the additional amino group—provide multiple coordination sites, making it an excellent candidate for designing new functional materials with potentially enhanced or novel properties.

Interactive Table: Picolinic Acid in Functional Materials

This table summarizes the use of the related picolinic acid scaffold in creating various functional materials, highlighting the metal used, the resulting material type, and its potential application.

| Ligand Type | Metal Ion(s) | Material Type | Potential Application |

| Picolinic Acid N-Oxide | Lead (Pb2+) | 2D Coordination Polymer | Materials Chemistry tandfonline.com |

| Picolinic Acid | Silver (Ag+) | 1D Coordination Polymer & Clusters | Coordination Chemistry semanticscholar.orgrsc.org |

| Picolinic Acid | Copper (Cu2+) | Metal-Organic Framework (MOF) | Magnetic Materials ingentaconnect.com |

| Dicarboxylphenyl Picolinic Acid | Lanthanides (Eu3+, Tb3+) | Metal-Organic Framework (MOF) | Gas Separation, Luminescence rsc.org |

| Picolinic Acid | Mercury (Hg2+) | 1D Coordination Polymer | Crystal Engineering nih.gov |

| Picolinic Acid / Dihydroxyterephthalic Acid | Manganese/Copper (Mn2+/Cu2+) | Bimetallic MOF | Heterogeneous Catalysis nih.gov |

| Picolinic Acid | Zirconium (Zr4+) | Functionalized MOF | Fluorescent Sensing acs.org |

Ligand for Luminescent Materials

Research has been conducted on the N-oxide derivative of 4-Amino-6-methyl-picolinic acid, specifically 4-amino-6-methylpicolinic acid N-oxide (ampicN-O), to explore its use in creating luminescent materials, particularly with lanthanide(III) ions (Ln(III)). researchgate.net The spectroscopic properties of complexes formed between ampicN-O and Ln(III) ions have been characterized to understand the energy transfer mechanisms that lead to luminescence. researchgate.net

The studies involved analyzing the absorption, fluorescence, and phosphorescence spectra of the ligand itself, as well as the luminescence intensity and lifetime of its complex with Europium(III) (Eu(III)). researchgate.net By examining the emission behavior of the ampicN-O ligand and its complexes with Europium(III) and Gadolinium(III), researchers were able to propose a mechanism for the ligand-to-metal energy transfer. researchgate.net This process, often referred to as the "antenna effect," is crucial for the luminescence of lanthanide complexes. The organic ligand absorbs light energy and efficiently transfers it to the central lanthanide ion, which then emits light at its characteristic wavelength. The investigation also analyzed the role of the charge-transfer state in this energy transfer process. researchgate.net

The table below summarizes the key areas of investigation for the Eu(III) complex with 4-amino-6-methylpicolinic acid N-oxide.

| Property Investigated | Ion/Ligand | Temperature Conditions | Purpose |

| Absorption Spectra | ampicN-O | 77 K and 293 K | Characterize ligand's light-absorbing properties. |

| Fluorescence Spectra | ampicN-O | 77 K and 293 K | Characterize ligand's emissive properties. |

| Phosphorescence Spectra | ampicN-O | 77 K and 293 K | Determine the energy level of the ligand's triplet state. |

| Luminescence Intensity | Eu(III) Complex | 77 K and 293 K | Quantify the emission brightness of the complex. |

| Luminescence Lifetime | Eu(III) Complex | 77 K and 293 K | Measure the duration of the excited state emission. |

| Selective Excitation Spectra | Eu(III) Complex | 77 K and 293 K | Analyze the ⁵D₀←⁷F₀ transition to understand the complex's local environment. |

This data is based on studies of the N-oxide derivative of 4-Amino-6-methyl-picolinic acid. researchgate.net

Components in Sensor Development

Currently, there is no specific research literature detailing the direct application of 4-Amino-6-methyl-picolinic acid as a component in sensor development.

Applications in Supramolecular Chemistry

Currently, there is no specific research literature detailing the applications of 4-Amino-6-methyl-picolinic acid in the field of supramolecular chemistry.

Future Research Directions and Concluding Remarks

Emerging Synthetic Technologies for Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives is evolving beyond traditional oxidation methods. wikipedia.org Modern strategies focus on efficiency, selectivity, and the use of less hazardous materials. Future research will likely concentrate on palladium-catalyzed reactions, such as the Buchwald-Hartwig coupling, which has been used to create intermediates for complex picolinamide (B142947) derivatives. google.com There is a significant push to replace expensive palladium catalysts and mutagenic reagents like N-Bromosuccinimide (NBS) with more economical and safer alternatives. google.com

Another promising avenue is the use of novel, reusable catalysts. Metal-Organic Frameworks (MOFs), for instance, have been employed as efficient and stable heterogeneous catalysts for synthesizing picolinate (B1231196) derivatives, demonstrating good reusability without a significant loss of efficiency. researchgate.net The development of tandem processes, where multiple reaction steps occur in a single pot, is also a key area of interest, as it can lead to high yields of complex molecules in shorter reaction times. researchgate.net

| Technology | Description | Potential Advantage | Reference |

| Palladium-Catalyzed Coupling | Reactions like Buchwald-Hartwig coupling to form key C-N bonds. | Efficient formation of complex amine-substituted picolinates. | google.com |

| Novel Heterogeneous Catalysts | Use of Metal-Organic Frameworks (MOFs) like UiO-66-N(Zr). | High efficiency, stability, and catalyst reusability. | researchgate.net |

| Micro-channel Technology | Continuous flow synthesis for rapid production. | Accelerated reaction rates and improved process control. | google.com |

| Anomeric-Based Oxidation | Oxidation reactions that do not require an external oxidizing agent. | Greener synthesis pathway, avoiding harsh reagents. | researchgate.net |

Advanced Spectroscopic Probes for Molecular Interactions

Understanding the three-dimensional structure and intermolecular interactions of picolinic acid derivatives is crucial for designing new materials and bioactive compounds. Advanced spectroscopic and analytical techniques are central to this effort. Single-crystal X-ray diffraction is a powerful tool for elucidating the precise molecular structure and crystal packing. nih.gov This technique has revealed how subtle changes in substituents on the pyridine (B92270) ring can lead to significant conformational changes in other parts of the molecule. nih.govresearchgate.net

Complementary techniques such as Hirshfeld surface analysis provide deeper insights into intermolecular interactions, helping to clarify the forces that govern the solid-state behavior of these compounds. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) and chromatography remain essential for confirming the purity, identity, and structural features of newly synthesized derivatives. nih.govresearchgate.net

| Probe/Technique | Application | Insights Gained | Reference |

| Single-Crystal X-ray Diffraction | Determines the 3D atomic structure of crystalline solids. | Elucidates molecular conformation and crystal packing. | nih.gov |

| Hirshfeld Surface Analysis | A method to partition crystal space and visualize intermolecular contacts. | Clarifies the nature and contribution of non-bonding interactions. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Probes the magnetic properties of atomic nuclei. | Confirms molecular structure and purity in solution. | nih.govpensoft.net |

| ATR-FTIR Spectroscopy | Measures infrared absorption to identify functional groups. | Characterizes chemical bonds and functional groups present. | pensoft.net |

Integration of Computational Chemistry for Predictive Design

Computational chemistry and computer-aided drug design (CADD) are becoming indispensable tools for accelerating the discovery and optimization of novel compounds. nih.gov Quantum chemical calculations, for example, can evaluate the correlation between a molecule's electronic structure and its physiological activity, allowing for the prediction of bioactivity in new derivatives. nih.gov These methods can calculate properties like ionization potential, which can be linked to specific biological effects. nih.gov

Molecular docking studies are used to predict how a ligand binds to a biological target, such as an enzyme or receptor. pensoft.netplos.org This allows for the virtual screening of large libraries of compounds and the rational design of molecules with enhanced binding affinity. plos.org Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) with quantum mechanics is creating powerful predictive models (like AIQM1) that can rapidly and accurately determine molecular properties, guiding synthetic efforts toward the most promising candidates. youtube.com

In-depth Mechanistic Elucidation of Bioactivities in non-human systems

Picolinic acid and its derivatives exhibit a broad spectrum of biological activities. nih.gov Future research will focus on understanding the precise molecular mechanisms behind these effects in various non-human systems. For instance, picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus, by targeting the virus entry stage. nih.gov However, it is not effective against non-enveloped viruses like bacteriophages. nih.gov Further studies are needed to pinpoint the exact interactions with the viral envelope.

In other non-human systems, derivatives have shown potential as anticancer agents by inducing a specific form of programmed cell death known as endoplasmic reticulum stress-mediated apoptosis in human lung cancer cell lines (A549). pensoft.netresearchgate.net Picolinic acid is also known to be a macrophage activator, a property that could be harnessed for immunomodulatory applications. nih.gov In agriculture, certain derivatives have applications as plant growth regulators and herbicides. georgiasouthern.edu Mechanistic studies in these areas will be crucial for developing more potent and selective agents.

Exploration of Novel Non-Biological Applications